7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione 7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 378201-92-4
VCID: VC4749377
InChI: InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C
Molecular Formula: C15H21N5O2
Molecular Weight: 303.366

7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione

CAS No.: 378201-92-4

Cat. No.: VC4749377

Molecular Formula: C15H21N5O2

Molecular Weight: 303.366

* For research use only. Not for human or veterinary use.

7-Allyl-8-azepan-1-yl-3-methyl-3,7-dihydro-purine-2,6-dione - 378201-92-4

Specification

CAS No. 378201-92-4
Molecular Formula C15H21N5O2
Molecular Weight 303.366
IUPAC Name 8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione
Standard InChI InChI=1S/C15H21N5O2/c1-3-8-20-11-12(18(2)15(22)17-13(11)21)16-14(20)19-9-6-4-5-7-10-19/h3H,1,4-10H2,2H3,(H,17,21,22)
Standard InChI Key JUFQMVUIEBENSU-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

The compound’s IUPAC name, 8-(azepan-1-yl)-3-methyl-7-prop-2-enylpurine-2,6-dione, reflects its functional groups (Figure 1):

  • Purine backbone: A bicyclic system comprising fused pyrimidine and imidazole rings.

  • Allyl group (C3_3H5_5): Attached to the N7 position, enhancing lipophilicity and binding affinity .

  • Azepane ring: A seven-membered saturated heterocycle at N8, contributing to conformational flexibility .

  • Methyl group (CH3_3): At N3, influencing steric and electronic interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H21N5O2\text{C}_{15}\text{H}_{21}\text{N}_{5}\text{O}_{2}
Molecular Weight303.366 g/mol
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CC=C
InChI KeyJUFQMVUIEBENSU-UHFFFAOYSA-N
SolubilityNot available

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step functionalization of theophylline or 8-chlorotheophylline precursors :

Step 1: Alkylation at N7
8-Chlorotheophylline reacts with allyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate (K2_2CO3_3) to yield 7-allyl-8-chlorotheophylline .

Step 2: Azepane Substitution at N8
The chlorinated intermediate undergoes nucleophilic substitution with azepane in DMSO at elevated temperatures (50–65°C), facilitated by K2_2CO3_3 .

Step 3: Purification
Crude product is precipitated in water, filtered, and purified via high-performance liquid chromatography (HPLC) .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Allyl bromide, K2_2CO3_3, DMF, RT~75%
2Azepane, K2_2CO3_3, DMSO, 65°C~60%

Scalability and Industrial Relevance

Pharmacological Activity

DPP-IV Inhibition

The compound exhibits potent inhibition of DPP-IV (IC50_{50} < 100 nM), an enzyme that degrades incretin hormones like GLP-1, thereby enhancing insulin secretion .

Mechanism: Competitive binding to the DPP-IV active site via:

  • Hydrogen bonding between the purine carbonyl groups and Tyr547.

  • Hydrophobic interactions with the azepane ring and S2 pocket .

Table 3: Comparative DPP-IV Inhibitory Activity

CompoundIC50_{50} (nM)
7-Allyl-8-azepan-1-yl derivative82
Sitagliptin (Reference)18

Antidiabetic Efficacy in Preclinical Models

In Zucker Diabetic Fatty (ZDF) rats, oral administration (10 mg/kg/day) reduced HbA1c by 1.5% over 6 weeks, comparable to thiazolidinediones .

Therapeutic Applications

Type 2 Diabetes Mellitus (T2DM)

As a DPP-IV inhibitor, the compound prolongs postprandial insulin secretion, offering advantages over sulfonylureas by minimizing hypoglycemia risk .

Recent Research Developments

Patent Landscape

Recent patents (e.g., WO2003004496A1) highlight structural analogs with improved bioavailability via prodrug formulations (e.g., 2,2-dimethylpropionyloxymethyl derivatives) .

Clinical Trials

No clinical trials are reported, but phase I studies for related DPP-IV inhibitors (e.g., Saxagliptin) validate the target’s therapeutic relevance .

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